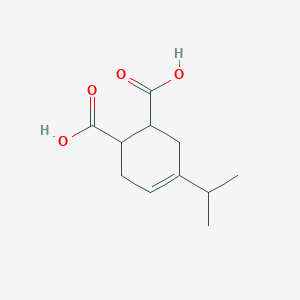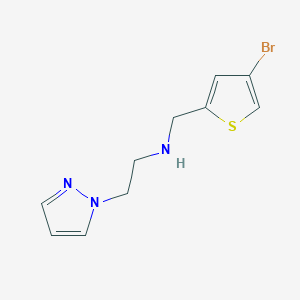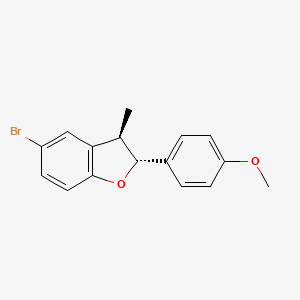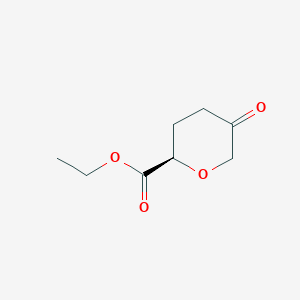![molecular formula C12H8BrNO B14908794 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one is a heterocyclic compound that features a bromine atom attached to a benzoisoindolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one typically involves the bromination of 1,2-dihydro-3H-benzo[e]isoindol-3-one. This can be achieved through electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 8-methoxy-1,2-dihydro-3H-benzo[e]isoindol-3-one, while oxidation can produce 8-bromo-3H-benzo[e]isoindol-3-one.
Applications De Recherche Scientifique
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1,2-Dihydro-3H-benzo[e]isoindol-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-1,2-dihydro-3H-benzo[e]isoindol-3-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
8-Fluoro-1,2-dihydro-3H-benzo[e]isoindol-3-one:
Uniqueness: The presence of the bromine atom in 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one imparts unique reactivity and binding characteristics, making it a valuable compound for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C12H8BrNO |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
8-bromo-1,2-dihydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C12H8BrNO/c13-8-3-1-7-2-4-9-11(10(7)5-8)6-14-12(9)15/h1-5H,6H2,(H,14,15) |
Clé InChI |
HABSDYJSDOWHGZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=C2C=C(C=C3)Br)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)

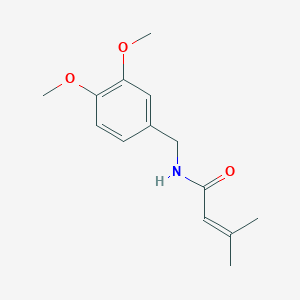
![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
![7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
